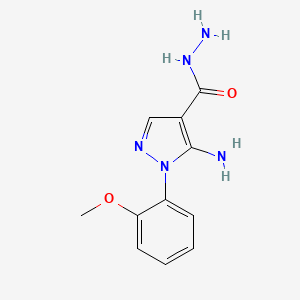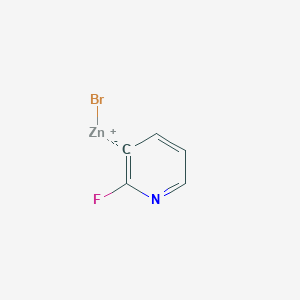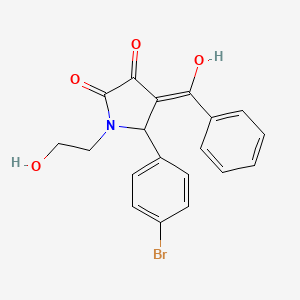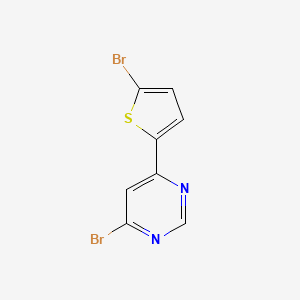
2-(Chlorosulfonyl)-5-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chlorosulfonyl)-5-nitrobenzoic acid is an organic compound with the molecular formula C7H4ClNO5S. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are substituted by a chlorosulfonyl group (SO2Cl) and a nitro group (NO2), respectively. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chlorosulfonyl)-5-nitrobenzoic acid typically involves the chlorosulfonation of 5-nitrobenzoic acid. The reaction is carried out by treating 5-nitrobenzoic acid with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction proceeds as follows: [ \text{C7H5NO4} + \text{HSO3Cl} \rightarrow \text{C7H4ClNO5S} + \text{H2O} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorosulfonation reactors where 5-nitrobenzoic acid is continuously fed into the reactor along with chlorosulfonic acid. The reaction mixture is maintained at a specific temperature and pressure to ensure complete conversion. The product is then purified through crystallization or distillation.
Types of Reactions:
Substitution Reactions: The chlorosulfonyl group in this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reducing agents like tin(II) chloride.
Hydrolysis: The chlorosulfonyl group can be hydrolyzed to form a sulfonic acid group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines (R-NH2) or alcohols (R-OH) in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.
Hydrolysis: Water or aqueous base.
Major Products:
Aminobenzoic Acid Derivatives: From the reduction of the nitro group.
Sulfonic Acid Derivatives: From the hydrolysis of the chlorosulfonyl group.
Scientific Research Applications
2-(Chlorosulfonyl)-5-nitrobenzoic acid is used in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for studying enzyme mechanisms and protein functions.
Medicine: It serves as a precursor for the synthesis of drugs that target specific biological pathways.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Chlorosulfonyl)-5-nitrobenzoic acid involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
- 2-(Chlorosulfonyl)-5-fluorobenzoic acid
- 2-(Chlorosulfonyl)-4-nitrobenzoic acid
- 2-(Chlorosulfonyl)-3-nitrobenzoic acid
Comparison: 2-(Chlorosulfonyl)-5-nitrobenzoic acid is unique due to the presence of both a chlorosulfonyl and a nitro group on the benzene ring. This combination of functional groups imparts distinct reactivity patterns compared to similar compounds. For instance, the presence of the nitro group enhances the electrophilicity of the chlorosulfonyl group, making it more reactive towards nucleophiles. Additionally, the position of the substituents on the benzene ring can influence the compound’s overall reactivity and stability.
Properties
Molecular Formula |
C7H4ClNO6S |
|---|---|
Molecular Weight |
265.63 g/mol |
IUPAC Name |
2-chlorosulfonyl-5-nitrobenzoic acid |
InChI |
InChI=1S/C7H4ClNO6S/c8-16(14,15)6-2-1-4(9(12)13)3-5(6)7(10)11/h1-3H,(H,10,11) |
InChI Key |
GMIVENRVHZLAQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


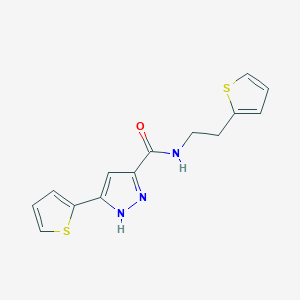
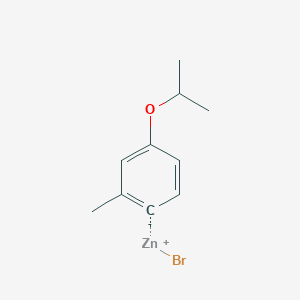
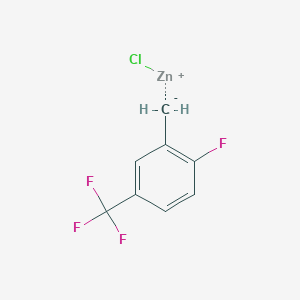

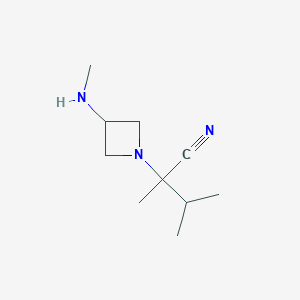
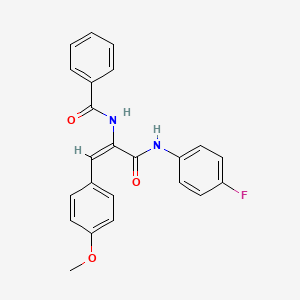

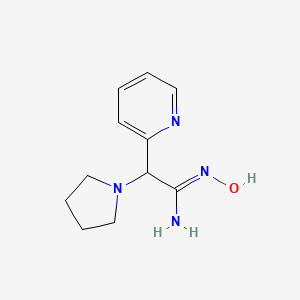
![3-oxo-N-(p-tolyl)-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B14876160.png)
